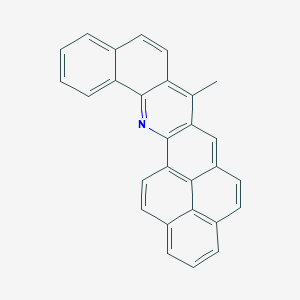
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a polycyclic aromatic hydrocarbon that has a fused acridine and phenanthrene ring system. The compound has a molecular weight of 339.4 g/mol and a melting point of 250-252°C. In
Mecanismo De Acción
The mechanism of action of BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- has been shown to have several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit DNA synthesis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- in lab experiments is its unique properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a valuable tool in cancer research, immunology, and virology. However, one limitation of using the compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for the research on BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL-. One direction is to explore the compound's potential as a fluorescent probe for DNA and RNA detection. Another direction is to investigate the compound's potential as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent in cancer, inflammation, and viral infections.
Conclusion
In conclusion, BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is a unique chemical compound that has gained significant attention in scientific research due to its anti-tumor, anti-inflammatory, and anti-viral activities. The compound has been synthesized through a multi-step reaction process and has been extensively used in scientific research. The compound's mechanism of action is not fully understood, but it has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell cycle arrest and apoptosis in cancer cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Métodos De Síntesis
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- can be synthesized through a multi-step reaction process. The synthesis process involves the reaction of 7-methyl-2-phenylacridine with 1,2-benzoquinone in the presence of a catalyst. The reaction mixture is then heated to form the final product. The yield of the synthesis process is typically around 40%.
Aplicaciones Científicas De Investigación
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- has been extensively used in scientific research due to its unique properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been shown to have potential as a fluorescent probe for DNA and RNA detection. Additionally, the compound has been used as a photosensitizer in photodynamic therapy.
Propiedades
Número CAS |
1492-54-2 |
|---|---|
Nombre del producto |
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- |
Fórmula molecular |
C28H17N |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-21-13-11-17-5-2-3-8-22(17)27(21)29-28-23-14-12-19-7-4-6-18-9-10-20(15-24(16)28)26(23)25(18)19/h2-15H,1H3 |
Clave InChI |
NNOQBQNHYWIEBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
Otros números CAS |
1492-54-2 |
Sinónimos |
7-Methylbenzo[h]phenaleno[1,9-bc]acridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



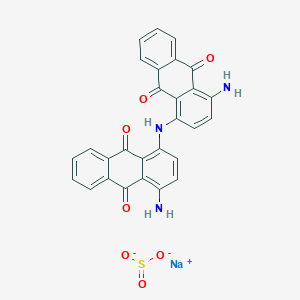

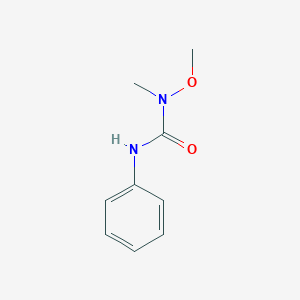
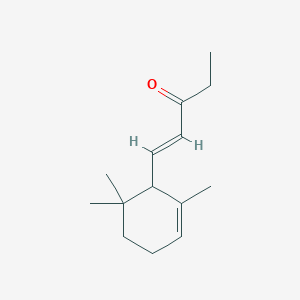

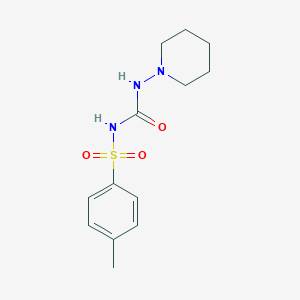

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
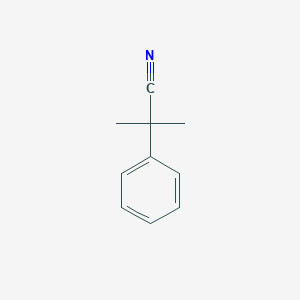
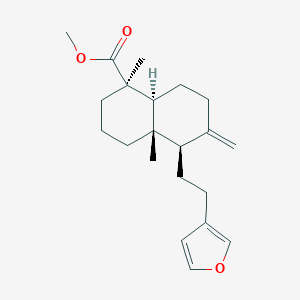
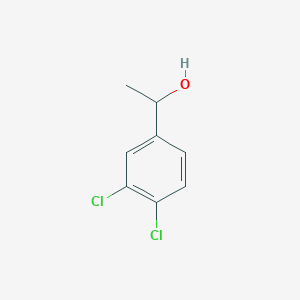
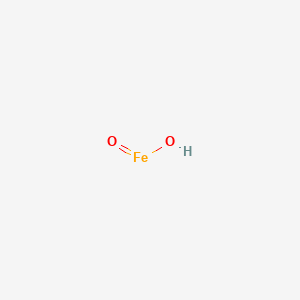
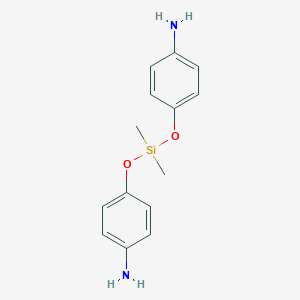
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)